6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine
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Overview
Description
6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring. The presence of a chlorine atom at the 6th position and a methyl group at the 3rd position of the triazole ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-6-chloropyridine with methyl isocyanate under controlled conditions to form the desired triazolopyridine ring system . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 80-100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 3rd position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide, thiourea, or alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Various substituted triazolopyridines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the oxidation of the methyl group.
Reduction Products: Dihydrotriazoles formed from the reduction of the triazole ring.
Scientific Research Applications
6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The compound can also modulate receptor activity by acting as an agonist or antagonist . The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
6-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is unique due to its specific substitution pattern and ring fusion, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C7H6ClN3 |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
6-chloro-3-methyltriazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H6ClN3/c1-5-7-3-2-6(8)4-11(7)10-9-5/h2-4H,1H3 |
InChI Key |
FWRHSJQCWFSVBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(=CN2N=N1)Cl |
Origin of Product |
United States |
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